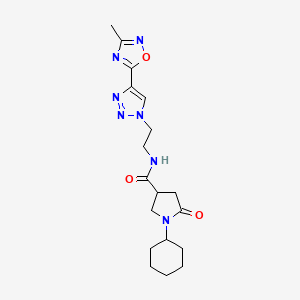
1-cyclohexyl-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C18H25N7O3 and its molecular weight is 387.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-cyclohexyl-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide , often referred to as a derivative of oxadiazole and triazole, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure that includes a cyclohexyl group, a 3-methyl-1,2,4-oxadiazole moiety, and a triazole ring. Its molecular formula is C18H25N7O3 with a molecular weight of approximately 373.44 g/mol. The presence of multiple nitrogen heterocycles is significant for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing oxadiazole and triazole rings exhibit notable antibacterial properties. For instance:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Other Oxadiazole Derivatives | Escherichia coli | 6.25 μg/mL |
These findings indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The oxadiazole moiety is known to interfere with the biosynthetic pathways essential for bacterial growth .
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity against various fungal strains. In vitro studies have indicated:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 25 μg/mL |
| Aspergillus niger | 30 μg/mL |
These results suggest that the compound could serve as a lead for developing new antifungal agents .
Case Studies
A notable case study examined the efficacy of this compound in treating infections caused by resistant bacterial strains. In a controlled experiment involving infected mice models:
- Treatment Group : Received the compound at a dosage of 10 mg/kg.
- Control Group : Received a standard antibiotic treatment.
The results indicated that the treatment group exhibited a significant reduction in bacterial load compared to controls, highlighting the potential of this compound in overcoming antibiotic resistance .
Propriétés
IUPAC Name |
1-cyclohexyl-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O3/c1-12-20-18(28-22-12)15-11-24(23-21-15)8-7-19-17(27)13-9-16(26)25(10-13)14-5-3-2-4-6-14/h11,13-14H,2-10H2,1H3,(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDKYUAYNCODNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














